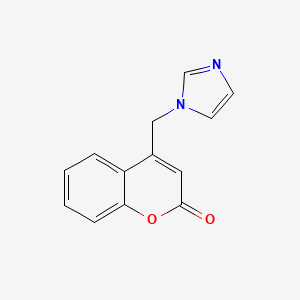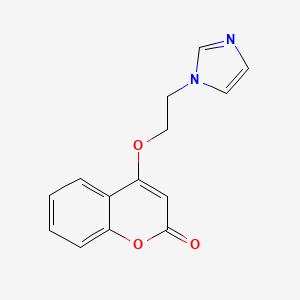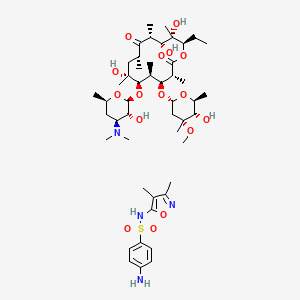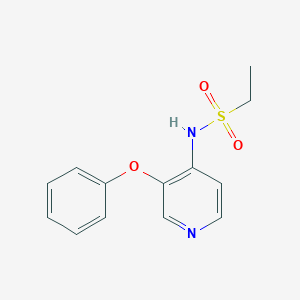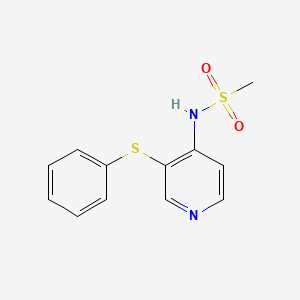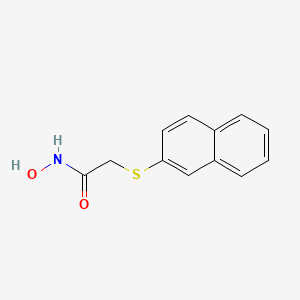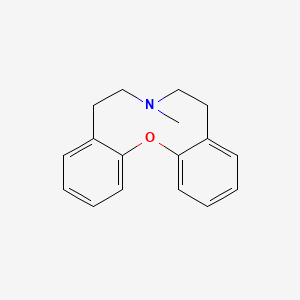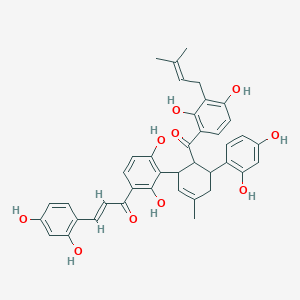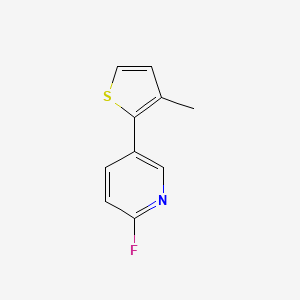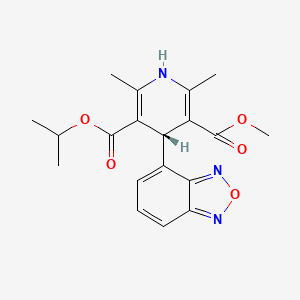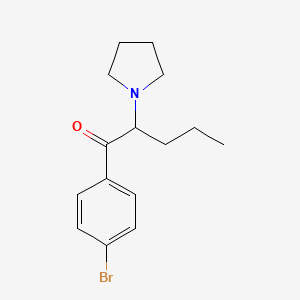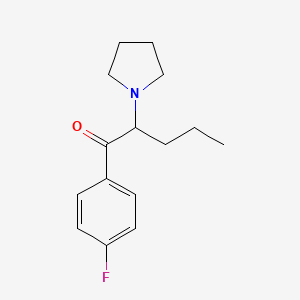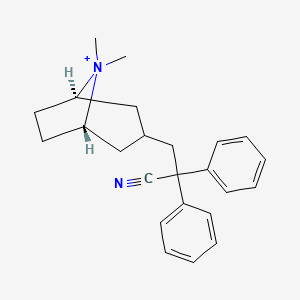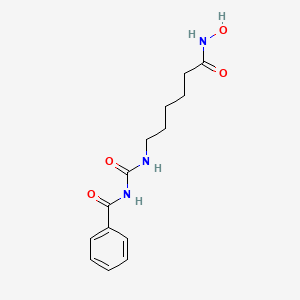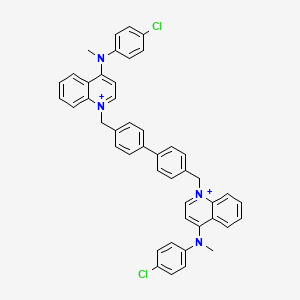
RSM-932A cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSM-932A cation is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potent anticancer and antimalarial properties. It is a targeted inhibitor of choline kinase alpha, an enzyme involved in the metabolism of choline and phospholipids, which are crucial for cell membrane integrity and signaling. The overexpression of choline kinase alpha is associated with various cancers, making this compound a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RSM-932A cation involves a series of chemical reactions designed to produce a compound with high specificity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
RSM-932A cation undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their enhanced or modified activity against specific targets .
Aplicaciones Científicas De Investigación
RSM-932A cation has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of choline kinase alpha and its effects on phospholipid metabolism.
Biology: Employed in research to understand the role of choline kinase alpha in cell signaling and membrane integrity.
Medicine: Investigated for its potential as an anticancer and antimalarial agent. It has shown promising results in preclinical studies for the treatment of various cancers and malaria.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery and development
Mecanismo De Acción
The mechanism of action of RSM-932A cation involves the inhibition of choline kinase alpha, which is responsible for the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, a major component of cell membranes, leading to impaired cell membrane integrity and signaling. The compound’s molecular targets include choline kinase alpha and associated pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
RSM-932A cation is unique compared to other choline kinase inhibitors due to its high specificity and potency. Similar compounds include:
MN58b: Another choline kinase inhibitor with similar mechanisms but different structural properties.
Hemicholinium-3: An earlier generation choline kinase inhibitor with higher toxicity and lower specificity.
TCD-717: A compound structurally related to this compound, currently in clinical trials for its anticancer properties
Propiedades
Número CAS |
850993-73-6 |
|---|---|
Fórmula molecular |
C46H38Cl2N4+2 |
Peso molecular |
717.7 g/mol |
Nombre IUPAC |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2 |
Clave InChI |
QGYGTMZEJNOHNU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


